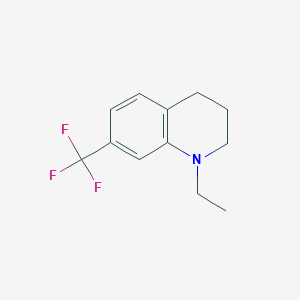

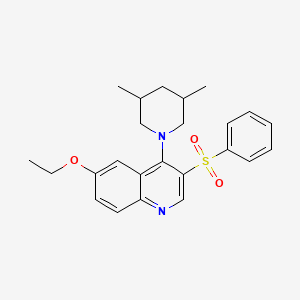

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been presented .Chemical Reactions Analysis

The trifluoromethylation of N-heteroaromatic compounds has been achieved through the highly regioselective addition of a trifluoromethyl nucleophile . This reaction proceeds under mild conditions in gram scale with high functional group tolerance .科学的研究の応用

Synthesis of Tetrahydroquinoline Derivatives

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a pivotal compound in the synthesis of diverse tetrahydroquinoline derivatives. For instance, studies have demonstrated its role in intramolecular cyclisation processes leading to the production of 1-substituted 3,4-dihydroisoquinolines, which are valuable intermediates for further chemical transformations (Gittos et al., 1976). Similarly, the compound has been identified in the context of antibiotic discovery from microbial sources, as seen in the isolation of helquinoline, a tetrahydroquinoline antibiotic from Janibacter limosus, indicating its presence in natural products with significant biological activity (Asolkar et al., 2004).

Medicinal Chemistry Applications

In medicinal chemistry, the manipulation of tetrahydroquinoline derivatives, including those related to 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, has been explored for the design of potent and selective inhibitors for therapeutic targets. For example, the application of beta-fluorination on tetrahydroisoquinoline inhibitors has been investigated to achieve a balance between potency and selectivity in inhibiting phenylethanolamine N-methyltransferase, a key enzyme involved in catecholamine biosynthesis (Grunewald et al., 2006). Furthermore, the synthesis of novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives and their evaluation for antibacterial activity showcases the potential of such compounds in developing new antibacterial agents (Lingaiah et al., 2012).

Material Science and Dye Synthesis

Tetrahydroquinoline derivatives have also found applications in material science, particularly in the synthesis of azo disperse dyes. The introduction of a trifluoromethyl group, as seen in 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, enhances lightfastness properties on textiles, demonstrating the role of such compounds in improving dye performance (Aliwarga & Hallas, 1981).

作用機序

Target of Action

The primary target of 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is Topoisomerase II . Topoisomerase II is an established target for anticancer drugs . It plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, thus facilitating the separation of the DNA strands during these processes .

Mode of Action

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline interacts with its target, Topoisomerase II, by inhibiting its activity . This inhibition leads to the prevention of DNA replication and transcription, thereby inhibiting cell proliferation .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways by inhibiting Topoisomerase II . This results in the disruption of these pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s stability against liver enzymes suggests good bioavailability .

Result of Action

The inhibition of Topoisomerase II by 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline leads to the disruption of DNA replication and transcription . This results in cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .

特性

IUPAC Name |

1-ethyl-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-2-16-7-3-4-9-5-6-10(8-11(9)16)12(13,14)15/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPWFRSAVPKVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2942856.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2942857.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine](/img/structure/B2942859.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2942862.png)

![1-Methyl-4-[[2-[[2-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2942869.png)

![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2942870.png)

![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2942879.png)